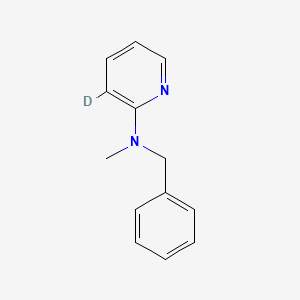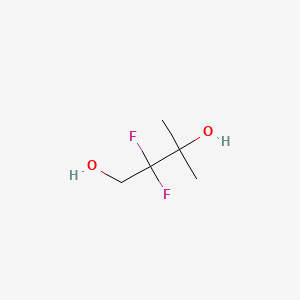
4-Bromo-2-(tert-butyl)-6-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(tert-butyl)-6-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 4-position, a tert-butyl group at the 2-position, and a methyl group at the 6-position of the pyridine ring. The unique structural features of this compound make it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tert-butyl)-6-methylpyridine typically involves the bromination of 2-(tert-butyl)-6-methylpyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
4-Bromo-2-(tert-butyl)-6-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as 4-amino-2-(tert-butyl)-6-methylpyridine or 4-alkoxy-2-(tert-butyl)-6-methylpyridine can be formed.
Oxidation Reactions: Products include this compound-3-carboxylic acid or this compound-3-aldehyde.
Reduction Reactions: Piperidine derivatives such as 4-bromo-2-(tert-butyl)-6-methylpiperidine can be obtained.
科学的研究の応用
4-Bromo-2-(tert-butyl)-6-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor for the synthesis of drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 4-Bromo-2-(tert-butyl)-6-methylpyridine depends on its specific application
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding.
Receptor Modulation: It can modulate the activity of certain receptors by acting as an agonist or antagonist.
Signal Transduction: The compound can interfere with signal transduction pathways, leading to changes in cellular responses.
類似化合物との比較
4-Bromo-2-(tert-butyl)-6-methylpyridine can be compared with other similar compounds, such as:
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine: This compound has an oxazole ring fused to the pyridine ring, which imparts different chemical properties and reactivity.
4-Bromo-2,6-di-tert-butylphenol: This compound has two tert-butyl groups and a phenol moiety, making it structurally different and leading to distinct applications.
4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-c]pyridine:
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which provides a balance of steric and electronic effects, making it a versatile intermediate in various chemical transformations.
特性
分子式 |
C10H14BrN |
|---|---|
分子量 |
228.13 g/mol |
IUPAC名 |
4-bromo-2-tert-butyl-6-methylpyridine |
InChI |
InChI=1S/C10H14BrN/c1-7-5-8(11)6-9(12-7)10(2,3)4/h5-6H,1-4H3 |
InChIキー |
SKWMVKWRTGQRIU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C(C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14030344.png)






![2-Thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B14030389.png)



